molecular formula C13H15Cl2FN2O B12099868 3,5-Dichloro-N-((4-fluoropiperidin-4-yl)methyl)benzamide

3,5-Dichloro-N-((4-fluoropiperidin-4-yl)methyl)benzamide

Cat. No.: B12099868
M. Wt: 305.17 g/mol
InChI Key: TVKBMHBDJGXPBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-N-((4-fluoropiperidin-4-yl)methyl)benzamide is a chemical compound with the molecular formula C13H15Cl2FN2O. It is known for its potential applications in various fields, including medicinal chemistry and pharmaceutical research. The compound is characterized by the presence of dichloro and fluoropiperidinyl groups attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-N-((4-fluoropiperidin-4-yl)methyl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 4-fluoropiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then subjected to further purification steps to obtain the final product with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-N-((4-fluoropiperidin-4-yl)methyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted benzamides .

Scientific Research Applications

3,5-Dichloro-N-((4-fluoropiperidin-4-yl)methyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Pharmaceutical Research: The compound is investigated for its potential as a drug candidate for various diseases.

    Biological Studies: It is used in studies to understand its interaction with biological targets and pathways.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-N-((4-fluoropiperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide
  • 3,5-Dichloro-N-((4-fluoropiperidin-4-yl)methyl)benzamide

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both dichloro and fluoropiperidinyl groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications .

Properties

IUPAC Name

3,5-dichloro-N-[(4-fluoropiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2FN2O/c14-10-5-9(6-11(15)7-10)12(19)18-8-13(16)1-3-17-4-2-13/h5-7,17H,1-4,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKBMHBDJGXPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CNC(=O)C2=CC(=CC(=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2FN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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